2-(2-chloro-6-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
Description
This compound is a substituted acetamide derivative characterized by a 2-chloro-6-fluorophenyl group attached to the acetamide backbone and an N-substituted 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl moiety. Its molecular formula is C₂₀H₂₀ClFNO₂, with an average molecular mass of 364.83 g/mol.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c1-24-19(10-13-5-2-3-6-14(13)11-19)12-22-18(23)9-15-16(20)7-4-8-17(15)21/h2-8H,9-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUDPOJCUYYDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.77 g/mol. The compound features a chloro-fluoro-substituted phenyl ring and a methoxy-indene moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The presence of the chloro and fluoro substituents may enhance lipophilicity and receptor binding affinity, while the methoxy group could influence metabolic stability.
Antithrombotic Properties
A related class of compounds, specifically 2-(2-chloro-6-fluorophenyl)acetamides, has been studied for their thrombin inhibitory activity. These compounds exhibited potent inhibition with values ranging from 0.9 to 33.9 nM. The most potent derivatives in this series demonstrated significant potential as antithrombotic agents, suggesting that the target compound may also possess similar properties due to structural similarities .
Anticancer Activity
The anticancer potential of structurally related compounds has been documented extensively. For example, various pyrazole derivatives have shown significant cytotoxic effects against multiple cancer cell lines, with IC50 values often in the low micromolar range. This suggests that modifications to the indene structure in the target compound might similarly enhance anticancer activity .
Case Studies
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Xia et al. (2022) | Pyrazole derivatives | Antitumor activity | IC50 = 49.85 µM |
| Li et al. (2021) | N-(phenylcarbamothioyl)-1H-pyrazole | CDK inhibition | IC50 = 0.95 nM |
| Wang et al. (2020) | Indolyl-substituted pyrazoles | Anticancer activity on MCF-7 | IC50 = 0.39 ± 0.06 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide Class
The compound shares structural motifs with several acetamide derivatives, as outlined below:
Key Observations :
- Lipophilicity : The target compound’s chloro-fluoro-phenyl and methoxy-dihydroindenyl groups confer higher logP values compared to simpler analogues like 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide .
- Conformational Flexibility: The dihydroindenylmethyl moiety introduces steric constraints absent in linear benzyl or phenoxy derivatives .
- Hydrogen Bonding : The methoxy group may engage in hydrogen-bonding interactions, similar to the oxoindolinylidene derivatives in , but with distinct spatial orientations .
Functional Group Impact on Bioactivity
Research Findings and Data Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
